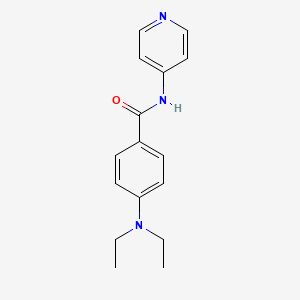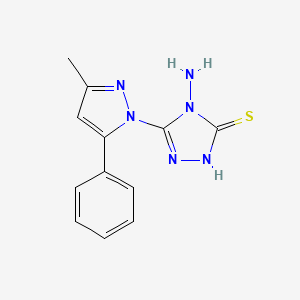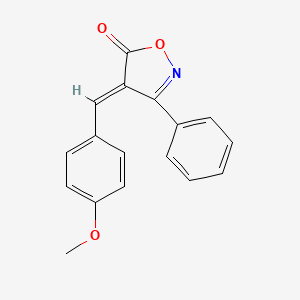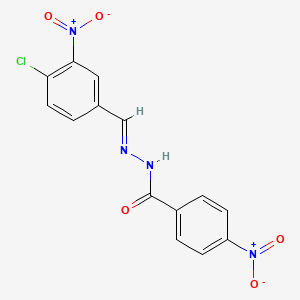![molecular formula C17H21N3O4 B5580980 (4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5580980.png)
(4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-oxazepan-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,4-oxazepan-6-yl)methanol is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.15320616 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Diversity-Oriented Synthesis
Research has demonstrated the utility of oxidative carbon-hydrogen bond activation and click chemistry for synthesizing a library of structurally diverse compounds. For instance, a study by Zaware et al. (2011) synthesized eighteen tetrahydropyrans substituted with triazoles, showcasing a methodology that could potentially be applied to the synthesis of compounds similar to the one . The approach provides a way to rapidly generate a variety of non-natural compounds for biological screening, emphasizing the importance of such chemical frameworks in discovering new biological targets (Zaware et al., 2011).
Fluorosensing of Alcohols
The fluorosensing of lower alcohols in nonhydroxylic media has been explored using highly fluorescent dyes. Orellana et al. (1995) described the use of dyes for optical sensing in hydrocarbon solvents and commercial gasoline, indicating the relevance of molecular structures involving methanol and ethanol for sensing applications. This research underscores the potential of pyrazolyl and methanol-containing compounds in developing optical sensors (Orellana et al., 1995).
Novel Prins Cyclization
The synthesis of hexahydro-1H-furo[3,4-c]pyran derivatives via Prins cyclization, as reported by Reddy et al. (2012), highlights the synthetic utility of methoxyphenyl-containing compounds. This research presents a method for producing cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives, showcasing the versatility of such compounds in synthetic organic chemistry (Reddy et al., 2012).
Antibacterial Screening
Landage et al. (2019) synthesized novel thiazolyl pyrazole and benzoxazole derivatives for antibacterial screening. This study provides insight into the potential biomedical applications of pyrazole-containing compounds, suggesting that modifications to the chemical structure could yield compounds with significant antibacterial properties (Landage et al., 2019).
Catalysis and Oxidation Processes
The catalytic synthesis of methanol directly from carbon dioxide using an iron(II) scorpionate catalyst, as explored by Ribeiro et al. (2017), showcases the potential of pyrazolyl-containing catalysts in eco-friendly synthesis processes. This research emphasizes the role of such compounds in addressing environmental challenges by converting CO2 into useful products (Ribeiro et al., 2017).
Eigenschaften
IUPAC Name |
[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-[1-(2-methoxyphenyl)pyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-23-16-5-3-2-4-15(16)20-10-14(8-18-20)17(22)19-6-7-24-12-13(9-19)11-21/h2-5,8,10,13,21H,6-7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPLNGRYWYVDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)N3CCOCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(3-bromophenyl)methylidene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5580907.png)
![N-{2-[2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5580913.png)

![2-(4-{[2-(3-chlorophenyl)-8-methyl-3-quinolinyl]methyl}-1-methyl-2-piperazinyl)ethanol](/img/structure/B5580952.png)
![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5580957.png)



![4-(4-morpholinylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5580984.png)
![5-acetyl-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5580988.png)
![N-[4-(aminosulfonyl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5581000.png)


